molecular formula C9H12N2O B3045286 4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine CAS No. 1042973-68-1

4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine

Cat. No.: B3045286
CAS No.: 1042973-68-1
M. Wt: 164.20
InChI Key: QNXQBHHHKHBBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-amine . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand these influences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-aminophenol with formaldehyde and an amine source under acidic or basic conditions to form the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of advanced materials, including polymers and resins

Comparison with Similar Compounds

Properties

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-5-6-12-9-7(10)3-2-4-8(9)11/h2-4H,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXQBHHHKHBBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245993
Record name 3,4-Dihydro-4-methyl-2H-1,4-benzoxazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042973-68-1
Record name 3,4-Dihydro-4-methyl-2H-1,4-benzoxazin-8-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1042973-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-4-methyl-2H-1,4-benzoxazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine
Reactant of Route 2
Reactant of Route 2
4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine
Reactant of Route 3
Reactant of Route 3
4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine
Reactant of Route 4
4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine
Reactant of Route 5
4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine
Reactant of Route 6
4-Methyl-2,3-dihydro-1,4-benzoxazin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.